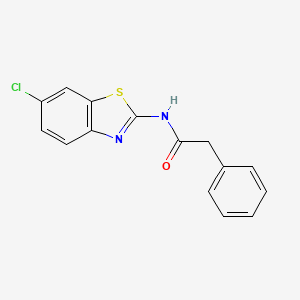

N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide

Description

N-(6-Chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide is a benzothiazole-derived acetamide featuring a chlorine substituent at the 6-position of the benzothiazole ring and a phenyl group attached to the acetamide moiety. Its molecular formula is C₁₅H₁₁ClN₂OS, with a molecular weight of 302.78 g/mol.

Properties

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS/c16-11-6-7-12-13(9-11)20-15(17-12)18-14(19)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYGABXATWBOMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide is used as a building block in organic synthesis for the preparation of more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Medicine: The compound is investigated for its therapeutic potential in treating various diseases, such as inflammation and pain. Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

The 6-position of the benzothiazole ring is critical for modulating biological activity. Key analogs and their substituents include:

Key Insight : Chlorine (Cl) balances moderate electron withdrawal and lipophilicity, whereas CF₃ (trifluoromethyl) maximizes hydrophobicity but may reduce solubility. Methoxy (OCH₃) improves solubility but diminishes reactivity .

Acetamide Side-Chain Modifications

Variations in the acetamide side chain significantly alter pharmacological profiles:

Key Insight : The phenyl group in the target compound favors hydrophobic interactions in binding pockets, while polar groups (e.g., piperazine) enhance water solubility but may limit membrane permeability . Trimethoxyphenyl in BTA enhances kinase affinity due to π-π stacking and hydrogen bonding .

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₉ClN₂OS. It features a benzothiazole moiety that is known for its varied biological activities. The presence of the phenyl group enhances its chemical properties and biological efficacy compared to other derivatives.

Target Enzymes:

The primary targets for this compound are cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the arachidonic acid pathway responsible for prostaglandin synthesis. By inhibiting these enzymes, this compound reduces inflammation and pain.

Biochemical Pathways:

Inhibition of COX enzymes leads to decreased levels of prostaglandins, which are mediators of inflammation. This action positions the compound as a potential anti-inflammatory agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential use in treating infections.

Anticancer Properties

The compound has been evaluated for its anticancer effects. Structure-activity relationship (SAR) studies have identified benzothiazole derivatives that demonstrate cytotoxicity against cancer cell lines. For instance, certain analogs have shown low nanomolar inhibition potencies against cancer-related targets .

Anticonvulsant Activity

In a study assessing anticonvulsant efficacy, derivatives of benzothiazole were synthesized and tested against seizure models. The findings indicated that some compounds exhibited notable protective effects against induced seizures, highlighting their potential in neurological applications .

Case Studies and Experimental Data

A comprehensive evaluation of this compound's biological activity has been presented in several studies:

These studies underscore the compound's versatility and potential therapeutic applications across different fields.

Q & A

Q. What are the common synthetic routes for preparing N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via condensation reactions between 6-chloro-1,3-benzothiazol-2-amine and activated phenylacetic acid derivatives. Key steps include:

- Substitution and cyclization : Reacting aniline derivatives with KSCN and bromine in glacial acetic acid under controlled temperatures (<10°C) to form the benzothiazole core .

- Acetamide formation : Coupling the benzothiazole amine with phenylacetyl chloride or using condensing agents (e.g., EDC/HOBt) in aprotic solvents like DMF.

- Optimization : Adjusting solvent polarity (e.g., ethanol for recrystallization), reaction time (6–8 hours for cycloadditions), and stoichiometric ratios (e.g., 1.2 equivalents of sodium azide for azide formation) to improve yields (e.g., 58% reported in one protocol) .

Q. How is the compound characterized using spectroscopic techniques such as NMR and HRMS?

- 1H/13C NMR : Peaks for the benzothiazole ring (δ 7.04–8.81 ppm for aromatic protons) and acetamide moiety (δ 5.71 ppm for –CH2CO–) confirm connectivity. Splitting patterns (e.g., doublets at J = 8.5 Hz) verify substituent positions .

- HRMS : Exact mass analysis (e.g., [M+H]+ observed at m/z 339.0072 vs. calculated 339.0062) validates molecular formula (C11H8ClN6O3S) .

- IR : Bands at 1671–1682 cm⁻¹ confirm C=O stretching, while 3262–3302 cm⁻¹ indicates N–H bonds .

Q. What are the key structural features of the compound confirmed by X-ray crystallography?

X-ray diffraction reveals:

- Planar benzothiazole-acetamide core : Stabilized by conjugation and intermolecular N–H⋯N hydrogen bonds (2.8–3.0 Å) .

- Chlorine positioning : The 6-chloro substituent induces steric and electronic effects, influencing packing via C–H⋯O and S⋯S interactions (3.6 Å) .

- Crystallographic software : SHELXL refinement (R-factor < 0.05) and triclinic P1 space group assignments ensure accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing novel benzothiazole acetamide derivatives?

- Cross-validation : Combine NMR, IR, and HRMS to identify discrepancies (e.g., unexpected peaks due to tautomerism or impurities). For example, a 13C NMR signal at δ 165.0 ppm confirms the acetamide carbonyl, while deviations suggest side reactions .

- Alternative solvents : Use deuterated DMSO or CDCl3 to resolve overlapping proton signals .

- Supplementary techniques : Employ X-ray crystallography to resolve ambiguous connectivity or crystallize derivatives (e.g., adamantyl analogs) for comparative analysis .

Q. What strategies are effective in optimizing crystal growth for X-ray diffraction studies?

- Solvent selection : Slow evaporation from ethanol or 80% EtOH promotes high-quality crystals .

- Temperature control : Gradual cooling from reflux (e.g., 485–486 K) minimizes defects .

- Additives : Use seed crystals or co-crystallizing agents (e.g., adamantyl groups) to stabilize H-bonded dimers .

Q. How is computational modeling used to predict biological activity, and what validation methods are recommended?

- Docking studies : Model interactions with target proteins (e.g., trypanosomal enzymes) using software like AutoDock. For example, triazole and benzothiazole moieties may bind to hydrophobic pockets .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking poses .

- In vitro validation : Compare predicted IC50 values with experimental anti-trypanosomal assays (e.g., Trypanosoma brucei growth inhibition) .

Q. What methodological approaches are used to assess the compound's stability under varying pH and temperature conditions?

- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions, then monitor degradation via HPLC .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., >485 K) .

- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and track potency loss .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental elemental analysis results?

- Recalibrate instruments : Ensure accuracy of CHNS analyzers using certified standards.

- Purify samples : Repeat recrystallization (e.g., ethanol) to remove residual solvents or byproducts. For example, a 0.06% deviation in carbon content (67.32% vs. 67.38% calculated) may indicate trace impurities .

- Revisit stoichiometry : Verify reactant ratios (e.g., NaN3 excess in azide formation) to prevent incomplete reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.